3,3,3-Trifluoropropanamide
Overview
Description
3,3,3-Trifluoropropanamide is an organic compound with the molecular formula C3H4F3NO. It is characterized by the presence of three fluorine atoms attached to the terminal carbon of the propanamide structure. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,3,3-Trifluoropropanamide can be synthesized through several methods. One common approach involves the reaction of 3,3,3-trifluoropropanoic acid with ammonia or an amine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the continuous feeding of reactants and the use of advanced separation techniques to purify the final product. The industrial production methods are designed to maximize yield and minimize waste .
Chemical Reactions Analysis
Types of Reactions: 3,3,3-Trifluoropropanamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or alkoxide ions are commonly employed.
Major Products:
Oxidation: 3,3,3-Trifluoropropanoic acid.
Reduction: 3,3,3-Trifluoropropylamine.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
3,3,3-Trifluoropropanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: It serves as a probe in biochemical studies to understand enzyme interactions.
Medicine: It is investigated for its potential use in drug development due to its unique fluorinated structure.
Industry: It is used in the production of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The mechanism by which 3,3,3-Trifluoropropanamide exerts its effects is primarily through its interaction with biological molecules. The fluorine atoms in the compound enhance its stability and bioavailability, making it a valuable tool in drug design. It targets specific enzymes and receptors, modulating their activity and leading to desired therapeutic effects .
Comparison with Similar Compounds
- 3,3,3-Trifluoropropanoic acid
- 3,3,3-Trifluoropropylamine
- 3,3,3-Trifluoro-1-propanamine hydrochloride
Uniqueness: 3,3,3-Trifluoropropanamide is unique due to its amide functional group combined with the trifluoromethyl group. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to its analogs .
Properties
IUPAC Name |
3,3,3-trifluoropropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4F3NO/c4-3(5,6)1-2(7)8/h1H2,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZBSJLAGBUNNLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90616356 | |
Record name | 3,3,3-Trifluoropropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90616356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
460-75-3 | |
Record name | 3,3,3-Trifluoropropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90616356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3,3-trifluoropropanamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary synthetic routes for obtaining N,N-dialkyl-3,3,3-trifluoropropanamides?
A1: N,N-dialkyl-3,3,3-trifluoropropanamides can be efficiently synthesized by reacting N,N-dialkyl(3,3,3-trifluoro-1-propynyl)amines with lithium diisopropylamide. These propynylamines are generated from either N,N-dialkyl(2,2,3,3,3-pentafluoropropyl)- or -(2,3,3,3-tetrafluoro-1-propenyl)amines. This reaction can be carried out at room temperature or 0°C, with or without N,N′-dimethylpropyleneurea. [, ]
Q2: Why is there interest in synthesizing β-fluoro-α,β-unsaturated amides, and how does 3,3,3-trifluoropropanamide contribute to this?
A2: β-fluoro-α,β-unsaturated amides are valuable as bioisosteres for peptide bonds. The presence of fluorine imparts resistance to hydrolytic enzymes in vivo. While synthesizing α-fluoro-α,β-unsaturated carbonyl compounds is relatively straightforward, constructing their β-fluoro counterparts poses a greater challenge. Morpholine this compound serves as a novel reagent offering a solution. By reacting it with various Grignard reagents, one can achieve high stereoselectivity in the formation of (E)-β-fluoro-α,β-unsaturated amides. [, ]
Q3: Can palladium catalysis be employed in the synthesis of (E)-β-fluoroacrylamides from this compound derivatives?
A3: Yes, a palladium-catalyzed defluorinative arylation method has been developed for the stereospecific synthesis of (E)-β-fluoroacrylamides. This method utilizes 3,3,3-trifluoropropanamides and arylboronic acids under the influence of a palladium catalyst and relies on N-chelation assistance. The reaction exhibits good functional group tolerance, enabling the synthesis of a variety of (E)-β-fluoroacrylamides in moderate to good yields. []
Q4: Are there any studies on the reactivity of trifluoromethylated ynamines derived from this compound?
A5: Research has explored the reaction of trifluoromethylated ynamines with halogenating agents. This reaction provides a practical method for synthesizing 2-halo- and 2,2-dihalo-3,3,3-trifluoropropanamides, further expanding the chemical space accessible from these building blocks. [, ]
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